Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-cyano-1-cyclopropylindole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-14(17)9-6-10(8-15)12-4-5-16(11-2-3-11)13(12)7-9/h4-7,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZWVOBNBULGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Madelung Cyclization
The Madelung reaction enables direct cyclization of N-aryl amides to form indoles. A modified one-pot procedure reported by Bugaenko et al. (2022) utilizes N-(2-(bromomethyl)phenyl)benzamide derivatives, reacting with p-toluenesulfinate or cyanide sources to yield 3-substituted indoles. For methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate, this method could be adapted by introducing cyclopropyl and ester groups at strategic positions during the cyclization step. Key conditions include:
Fischer Indole Synthesis
Esterification and Cyanation
Esterification of Carboxylic Acid Intermediates
Methanol-mediated esterification, as demonstrated for methyl 1H-indole-6-carboxylate, employs concentrated H₂SO₄ as a catalyst:
Cyanation at the 4-Position
Introducing the cyano group can occur via:
-
Sandmeyer Reaction : Diazotization of a 4-amino intermediate followed by treatment with CuCN.
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Direct Substitution : Using KCN or NaCN in DMSO at elevated temperatures (100°C), as reported for 3-cyanoindoles.
Integrated Synthetic Pathways
Sequential Approach
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Indole Formation : Madelung cyclization of N-(2-(bromomethyl)phenyl)-4-cyanobenzamide to yield 4-cyanoindole.
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N-Alkylation : Reaction with cyclopropyl bromide/K₂CO₃ in 2-pentanone.
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Esterification : Methanol/H₂SO₄ reflux to install the methyl ester.
Theoretical Yield : 52–68% (cumulative).
One-Pot Methodology
A streamlined procedure combining Madelung cyclization and in situ alkylation:
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Reagents : p-TolSO₂Na, cyclopropyl bromide, DBN
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Solvent : DMSO
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Temperature : 100°C, 24 hours
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Advantage : Reduces purification steps.
Optimization and Challenges
Regioselectivity Control
The 4-cyano group’s position is critical. NMR studies indicate that electron-withdrawing groups (e.g., esters) direct electrophilic substitution to the 4- and 6-positions. Using DBN as a base enhances selectivity by deprotonating intermediates selectively.
Side Reactions
-
Ester Hydrolysis : Avoid aqueous workup at high pH.
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Cyclopropane Ring Opening : Minimize exposure to strong acids/bases.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with indole scaffolds can exhibit significant inhibitory effects on cancer cell growth. For instance, a study highlighted the efficacy of related indole derivatives in inhibiting anaplastic lymphoma kinase (ALK), which is implicated in various cancers. The IC50 values for these compounds ranged from 0.62 to 5.5 nM, showcasing their potency against cancer cell lines .
Inhibition of Protein-Protein Interactions
Recent studies have focused on the ability of indole derivatives to inhibit critical protein-protein interactions involved in cancer progression. This compound may play a role in disrupting such interactions, thus providing a pathway for therapeutic development against malignancies characterized by aberrant signaling pathways .
Herbicidal Properties
The compound has been explored for its herbicidal properties, particularly as part of synergistic formulations to enhance weed control efficacy. Research into selective herbicides has revealed that compounds like this compound can be combined with other active agents to improve overall effectiveness against resistant weed species .
Synergistic Effects with Other Herbicides
A patent describes the use of this compound in combination with known herbicides to achieve synergistic effects. This approach not only enhances the potency of herbicides but also reduces the required application rates, minimizing environmental impact while maintaining agricultural productivity .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements have improved yields and efficiency in producing this compound, making it more accessible for research and application purposes .
Antitumor Efficacy Studies
A comprehensive study evaluated the antitumor efficacy of this compound in various cancer models. The following table summarizes key findings:
| Compound | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | KARPAS-299 | |
| CJ-2360 (related compound) | 4.8 ± 1.0 | KARPAS-299 | |
| CJ-2212 (related compound) | 20.6 ± 4.1 | KARPAS-299 |
Herbicidal Efficacy Studies
The herbicidal activity of this compound was assessed against various weed species, demonstrating significant potential for agricultural use:
Mechanism of Action
The mechanism of action of Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The cyano and cyclopropyl groups may enhance binding affinity or specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Variations
The structural uniqueness of Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate becomes evident when compared to related indole carboxylates:
Table 1: Key Structural Differences Among Selected Indole Derivatives
Functional Group Impact on Physicochemical Properties
- Cyano Group (Position 4): The electron-withdrawing cyano group in this compound increases polarity and may enhance binding affinity in target proteins compared to non-cyano analogs like Methyl 1-methyl-β-carboline-3-carboxylate ().
- Cyclopropyl vs. Alkyl Substitutions : The cyclopropyl group at position 1 improves metabolic stability compared to simpler alkyl groups (e.g., 1-methyl in 1-Methyl-1H-indole-5-carboxylic acid) by resisting oxidative degradation .
- Ester vs. Carboxylic Acid : The methyl ester at position 6 enhances membrane permeability relative to carboxylic acid derivatives (e.g., 1H-indole-6-carboxylic acid), which are more hydrophilic and ionized at physiological pH .
Biological Activity
Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique arrangement of functional groups:
- Indole Core : A bicyclic structure that is a fundamental component in many biologically active compounds.
- Cyano Group : Enhances the compound's reactivity and potential binding interactions.
- Cyclopropyl Group : Known to influence pharmacokinetics and pharmacodynamics positively.
The molecular formula is , and its IUPAC name is methyl 4-cyano-1-cyclopropylindole-6-carboxylate .
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The indole core facilitates π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The presence of the cyano and cyclopropyl groups may enhance binding affinity or specificity, which can significantly influence the compound’s biological effects .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, one study reported IC50 values of 46.73 µM for MCF-7 breast cancer cells and >100 µM for lung cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 46.73 |
| 4T1 | 79.47 |
| CT-26 WT | 41.39 |
| HCA-7 | >100 |
In vivo studies further support its anticancer potential, showing that treatment with this compound resulted in significant tumor growth inhibition in mouse models .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, compounds with similar structural features have demonstrated notable antibacterial and antifungal activities. For example, related indole derivatives have been shown to possess effective antimicrobial properties against various bacterial strains .
Case Studies
Several case studies have explored the therapeutic potential of indole derivatives, including this compound:
- Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapy agents like capecitabine in colorectal cancer models, demonstrating enhanced antitumor effects compared to monotherapy .
- Inflammatory Diseases : The compound's mechanism involving receptor modulation suggests potential applications in treating inflammatory diseases through selective receptor antagonism .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized to minimize by-products?
Methodological Answer: The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:
- Cyclopropylation : Introduce the cyclopropyl group at the 1-position via alkylation using cyclopropyl halides under basic conditions (e.g., NaH/DMF) .
- Cyanation : Install the cyano group at the 4-position using palladium-catalyzed cross-coupling (e.g., Zn(CN)₂ with a Pd catalyst) or direct nitrile substitution .
- Esterification : The carboxylate group at the 6-position is introduced via esterification with methyl chloroformate in the presence of a base like pyridine.
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to identify intermediates and by-products.
- Control temperature (e.g., 0–5°C for sensitive steps) to suppress side reactions like over-alkylation.
- Use anhydrous solvents and inert atmospheres to avoid hydrolysis of the nitrile group.
Q. Table 1: Comparative Reaction Conditions for Analogous Indole Derivatives
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₄H₁₁N₂O₂: 263.0821 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient).
Q. Table 2: Key Physicochemical Properties of Analogous Indole Derivatives
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Reference |
|---|---|---|---|---|
| Methyl 6-fluoro-1H-indole-4-carboxylate | 193.17 | 1.3 | 343.7 | |
| 6-Methylindole-3-carboxylic acid | 175.18 | 1.34 | 411.5 |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., P95 mask) if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., HCN traces from cyano group degradation).
- Waste Disposal : Segregate chemical waste and avoid drainage disposal. Use sealed containers for nitrile-containing residues .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?
Methodological Answer:
- Data Collection : Collect high-resolution intensity data (Mo-Kα radiation, λ = 0.71073 Å). Resolve twinning or disorder using SHELXD for structure solution .
- Refinement in SHELXL :
- Use restraints for flexible groups (e.g., cyclopropyl ring).
- Address electron density ambiguities near the cyano group with DFIX or SADI commands.
- Challenges :
Q. In mechanistic studies, how does the electron-withdrawing cyano group at the 4-position influence the compound's reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The cyano group withdraws electron density, activating the indole core for electrophilic substitution at the 5- and 7-positions.
- Reactivity Comparison :
Q. Table 3: Substituent Effects on Indole Reactivity
Q. When encountering contradictory data between computational predictions and experimental results for this compound's physicochemical properties, what validation strategies should be employed?
Methodological Answer:
- Re-evaluate Computational Models :
- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to recalculate logP or dipole moments.
- Compare with experimental HPLC-derived logP (e.g., C18 column retention times) .
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
